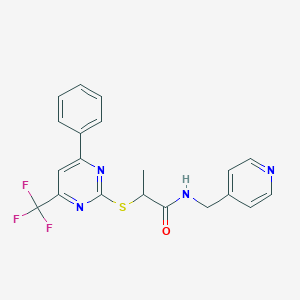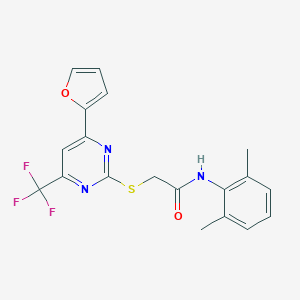![molecular formula C19H17BrN6O B284394 7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284394.png)
7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is a compound that belongs to the class of tetraazolopyrimidine derivatives. It has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are essential for the growth and survival of bacteria, fungi, and cancer cells.
Biochemical and physiological effects:
7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and survival of various strains of bacteria and fungi, as well as various cancer cell lines. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its potential as a candidate for the development of new antimicrobial and anticancer agents. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research and development of 7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential as a candidate for the development of new antimicrobial and anticancer agents. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 3-bromoaniline with 2-methylbenzaldehyde in the presence of acetic acid and acetic anhydride to form 3-(2-methylphenyl)-1-phenylprop-2-en-1-one. This intermediate is then reacted with guanidine carbonate in the presence of acetic acid to yield 7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide.
Applications De Recherche Scientifique
7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antimicrobial activity against various strains of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been found to have anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer agents.
Propriétés
Formule moléculaire |
C19H17BrN6O |
|---|---|
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H17BrN6O/c1-11-6-3-4-9-15(11)22-18(27)16-12(2)21-19-23-24-25-26(19)17(16)13-7-5-8-14(20)10-13/h3-10,17H,1-2H3,(H,22,27)(H,21,23,25) |
Clé InChI |
RYOWSDIUHAYQJY-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC(=CC=C4)Br)C |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC(=CC=C4)Br)C |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NN=NN3C2C4=CC(=CC=C4)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylbenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284311.png)

![N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284313.png)
![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)
![N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284318.png)

![N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284320.png)
![N-(4-bromophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284324.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284326.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B284327.png)
![2-[({[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B284330.png)
![N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284331.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284333.png)
